molecular formula C23H25N3O4S4 B11646144 [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone

Cat. No.: B11646144
M. Wt: 535.7 g/mol
InChI Key: GNMAGRRMXYVRJJ-UHFFFAOYSA-N
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Description

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of methylsulfanyl groups. Subsequent steps involve the formation of the imidazolidinone ring and the attachment of the methoxyphenyl and methylphenylsulfonyl groups. Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its functional groups can be modified to tailor its characteristics for specific applications, such as coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, imidazolidinone derivatives, and compounds with methylsulfanyl, methoxyphenyl, and methylphenylsulfonyl groups. Examples include:

  • 3,5-Bis(methylsulfanyl)-1,2-thiazole
  • 2-(4-Methoxyphenyl)imidazolidin-1-one
  • 4-Methylphenylsulfonyl chloride

Uniqueness

What sets [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H25N3O4S4

Molecular Weight

535.7 g/mol

IUPAC Name

[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]methanone

InChI

InChI=1S/C23H25N3O4S4/c1-15-5-11-18(12-6-15)34(28,29)26-14-13-25(21(26)16-7-9-17(30-2)10-8-16)22(27)19-20(31-3)24-33-23(19)32-4/h5-12,21H,13-14H2,1-4H3

InChI Key

GNMAGRRMXYVRJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)C4=C(SN=C4SC)SC

Origin of Product

United States

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